molecular formula C11H10F4O B14070447 1-(3,5-Bis(difluoromethyl)phenyl)propan-1-one

1-(3,5-Bis(difluoromethyl)phenyl)propan-1-one

Cat. No.: B14070447
M. Wt: 234.19 g/mol
InChI Key: QKOHPCJEKDTZPD-UHFFFAOYSA-N
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Description

1-(3,5-Bis(difluoromethyl)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by two difluoromethyl (-CF₂H) groups at the 3- and 5-positions of the phenyl ring, attached to a propan-1-one moiety. This structural motif confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C11H10F4O

Molecular Weight

234.19 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10F4O/c1-2-9(16)6-3-7(10(12)13)5-8(4-6)11(14)15/h3-5,10-11H,2H2,1H3

InChI Key

QKOHPCJEKDTZPD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)C(F)F)C(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)propan-1-one typically involves organic synthesis techniques. One common method includes the reaction of 3,5-bis(difluoromethyl)benzaldehyde with a suitable reagent to form the desired propanone derivative . The reaction conditions often involve the use of polar organic solvents and catalysts to facilitate the transformation. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,5-Bis(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,5-Bis(difluoromethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to three primary classes of analogs:

Trifluoromethyl-substituted propanones (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one).

Mono-fluorinated or difluorophenyl analogs (e.g., HIF: 1-(3,5-difluorophenyl)propan-1-one).

Shorter-chain ketones (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)ethanone).

Key distinctions include:

  • Fluorination Pattern :
    • The bis(difluoromethyl) groups (-CF₂H) in the target compound provide moderate electronegativity and steric bulk compared to trifluoromethyl (-CF₃) analogs, which are more electron-withdrawing and sterically demanding .
    • In HIF (1-(3,5-difluorophenyl)propan-1-one), simple fluorine atoms at the 3,5-positions result in lower lipophilicity and altered binding affinities in biological systems .
  • Substituent Position :

    • 3,5-Disubstitution (meta positions) in the target compound enhances symmetry and may improve crystallinity or interaction with symmetrical binding pockets. In contrast, para-substituted analogs (e.g., 1-(4-(trifluoromethyl)phenyl)propan-1-one) exhibit different electronic effects due to direct conjugation with the ketone group .

Research Findings

  • Binding Affinity: HIF (a difluorophenyl analog) demonstrated superior ligand binding affinity compared to non-fluorinated or mono-fluorinated derivatives, highlighting the critical role of fluorine placement in optimizing interactions with biological targets .
  • Synthetic Utility : Trifluoromethylated analogs (e.g., 85068-34-4) are frequently used as intermediates in pharmaceuticals, suggesting that the target compound’s bis(difluoromethyl) variant could serve similar roles with tailored physicochemical properties .

Table 1: Structural Comparison of Key Analogs

Compound Name CAS Number Substituents Fluorine Pattern Ketone Chain
1-(3,5-Bis(difluoromethyl)phenyl)propan-1-one Not Provided 3,5-bis(difluoromethyl) -CF₂H Propan-1-one
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 85068-34-4 3,5-bis(trifluoromethyl) -CF₃ Propan-1-one
1-(4-(Trifluoromethyl)phenyl)propan-1-one 711-33-1 4-(trifluoromethyl) -CF₃ Propan-1-one
1-(3,5-Difluorophenyl)propan-1-one (HIF) Not Provided 3,5-difluoro -F Propan-1-one
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone 30071-93-3 3,5-bis(trifluoromethyl) -CF₃ Ethanone

Critical Analysis of Evidence

  • Fluorination Impact : and collectively emphasize that fluorination enhances binding affinity and stability, with bis(difluoromethyl) offering a balance between -CF₃ and -F groups .
  • Synthetic Relevance : The frequent mention of trifluoromethyl analogs in patents and market reports () underscores the industrial relevance of such compounds, suggesting analogous pathways for the target molecule .

Biological Activity

1-(3,5-Bis(difluoromethyl)phenyl)propan-1-one is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a propanone moiety attached to a phenyl ring that bears two difluoromethyl substituents at the 3 and 5 positions. This configuration enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Properties

The compound's derivatives are also being explored for their anticancer activities. Preliminary studies indicate that certain analogs can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The difluoromethyl groups may enhance the binding affinity to specific cancer-related targets, making them promising candidates for further development in oncology .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer effects.
  • Receptor Interaction : It is hypothesized that the compound interacts with various cellular receptors, leading to modulation of signaling pathways associated with cell growth and survival.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the activity of several derivatives against Candida albicans, revealing a minimum inhibitory concentration (MIC) of 0.8 μg/mL for one derivative, demonstrating strong antifungal properties .
  • Cancer Cell Studies :
    • In vitro assays on human cancer cell lines showed that a derivative of the compound reduced cell viability by over 50% at concentrations as low as 10 μM, indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialThis compoundC. albicans0.8 μg/mL
AnticancerDerivative AMCF-7 (breast cancer)IC50 = 10 μM
AnticancerDerivative BA549 (lung cancer)IC50 = 5 μM

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